2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide
CAS No.: 339278-15-8
Cat. No.: VC5344106
Molecular Formula: C18H14ClF3N4O2S
Molecular Weight: 442.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339278-15-8 |
|---|---|
| Molecular Formula | C18H14ClF3N4O2S |
| Molecular Weight | 442.84 |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27) |
| Standard InChI Key | JZFFVUCWYGIVNX-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. A sulfanyl (-S-) bridge links this pyridine moiety to a 1-methyl-1H-imidazole ring, which is further functionalized with a carboxamide group at position 5. The carboxamide nitrogen is bonded to a 4-methoxyphenyl group, introducing additional aromaticity and electron-donating properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClF₃N₄O₂S |
| Molecular Weight | 442.84 g/mol |
| CAS Number | 339278-15-8 |
| IUPAC Name | 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide |
| Melting Point | Not reported |
| Solubility | Insoluble in aqueous media |
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group on the phenyl ring may influence binding interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and imidazole precursors. A critical step is the formation of the sulfanyl linkage, which connects the pyridine and imidazole rings. Patent CN106349159A describes analogous methods for synthesizing related chloropyridine derivatives, emphasizing the use of low-toxicity solvents like dichloromethane and activators such as 4-dimethylaminopyridine (DMAP). While this patent focuses on 3-chloro-2-cyano-5-trifluoromethyl pyridine, its methodology provides insights into optimizing reaction conditions for similar compounds.
Table 2: Representative Synthesis Parameters
Key challenges include minimizing cyanide usage (1–1.5 molar equivalents) and avoiding toxic nitrile solvents. The patent highlights a two-step process involving salt formation and cyanation, achieving high yields through solvent recycling .
Biological Activity and Mechanism
Antiproliferative Effects
Compounds with analogous structures have shown inhibitory effects on cancer cell lines by modulating kinase pathways. For example, imidazole derivatives often target vascular endothelial growth factor receptors (VEGFR) or epidermal growth factor receptors (EGFR), which are critical in tumor angiogenesis and proliferation.
Research Findings and Applications
Preclinical Studies
While no in vivo data exists for this specific compound, related molecules exhibit:
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IC₅₀ Values: Low micromolar ranges in breast and lung cancer cell lines.
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Selectivity: Preference for tyrosine kinases over serine/threonine kinases.
Future Directions
Optimization Strategies
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Bioavailability: Introducing solubilizing groups (e.g., polyethylene glycol chains).
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Selectivity: Structure-activity relationship (SAR) studies to reduce off-target effects.
Clinical Translation
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Toxicology Profiles: Assessing hepatotoxicity and cardiotoxicity.
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Formulation Development: Nanoencapsulation to enhance delivery.
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